4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol
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Overview
Description
4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol is a complex organic compound that features a triazole ring, a dichlorophenyl group, and an ethoxyphenol moiety
Preparation Methods
The synthesis of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This is achieved by reacting 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole.
Introduction of the mercapto group: The triazole intermediate is then treated with thiourea to introduce the mercapto group.
Formation of the imino linkage: The mercapto-triazole is reacted with 2-ethoxybenzaldehyde under acidic conditions to form the imino linkage, resulting in the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between triazole-containing compounds and biological systems, which can lead to the development of new drugs or therapeutic agents
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar compounds include:
4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
2-bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions.
2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol: The diethylamino group can increase the compound’s basicity and its ability to interact with acidic environments .
Properties
Molecular Formula |
C17H14Cl2N4O2S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-2-25-15-7-10(3-6-14(15)24)9-20-23-16(21-22-17(23)26)12-5-4-11(18)8-13(12)19/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+ |
InChI Key |
MUVCWHXGQCIENK-AWQFTUOYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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